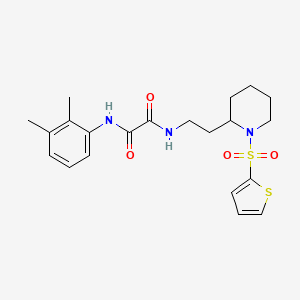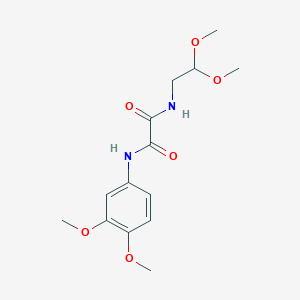
4-Amino-2-fluorobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-fluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5F2NO2S. It has a molecular weight of 193.17 . It is used in research and has various applications in chemistry .
Synthesis Analysis
The synthesis of sulfonyl fluorides, such as this compound, can be achieved through a cascade process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This process involves mild reaction conditions and readily available reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a fluorobenzene-1-sulfonyl fluoride group . The compound is stored in an inert atmosphere at 2-8°C .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have a balance of reactivity and stability that is attractive for various applications .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 193.17 . It is stored in an inert atmosphere at 2-8°C . The compound does not have a specified boiling point .Aplicaciones Científicas De Investigación
Environmental Impact and Biotransformation
Environmental and Human Fluorochemical Exposure : Research discusses the complex nature of fluorochemical contamination in humans and the environment, emphasizing the disparity between commercially used chemicals and those measured in environmental and human samples. The phase-out of certain fluorochemicals led to a decrease in specific perfluorinated acids in human sera, suggesting a significant source of exposure from current-use materials prior to this phase-out. This highlights the environmental persistence and potential indirect human exposure to fluorochemicals through biotransformation of commercial products or their residuals (D’eon & Mabury, 2011).
Biodegradation of Polyfluoroalkyl Chemicals : This review focuses on the environmental degradation of polyfluoroalkyl chemicals, which can lead to the formation of persistent and toxic perfluoroalkyl acids. Understanding the microbial degradation pathways is crucial for assessing the environmental fate and effects of these precursors and their links to more stable perfluorinated compounds (Liu & Avendaño, 2013).
Chemical Synthesis and Applications
- Synthetic Utility of Fluorinated Compounds : The review covers the advantages of using perfluoroalkane-sulfonates, particularly nonafluorobutanesulfonates, in transition metal-catalyzed reactions. These fluorinated compounds offer many benefits over traditional reagents in organic synthesis, highlighting their importance in industrial and laboratory settings (Hoegermeier & Reissig, 2009).
Pharmaceutical and Biological Research
- Fluorination in Protein Design : This study examines the incorporation of fluorinated analogs of hydrophobic amino acids into proteins, aiming to create proteins with novel properties. The use of fluorinated amino acids is a strategy to enhance protein stability against chemical and thermal denaturation, illustrating the potential of fluorine in bioengineering and drug design (Buer & Marsh, 2012).
Mecanismo De Acción
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and causes severe skin burns and eye damage (H314) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
4-amino-2-fluorobenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVXPUMLXJMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697108.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2697110.png)
![1-(3-Bromophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697113.png)
![N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B2697114.png)


![2-(4-chlorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2697120.png)
![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)


![9-(4-fluorophenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2697127.png)

![2-[(4-chlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2697130.png)